Anti-MRSA MIC: F6 vs. F4, F5, F9 and Clinical Antibiotics
Compound F6 (3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) inhibited growth of drug-resistant Gram-positive bacterial pathogens including MRSA, VISA, VRSA, and VRE at concentrations of 1–2 μg/mL [1]. In the same initial screen at 16 μg/mL, close analogs F3, F4, and F5 significantly inhibited S. aureus, whereas F9 was completely inactive [1]. A subsequent press release from the research group states that F6 is 16-fold more potent than the closely related analog F6-15 [2].
| Evidence Dimension | In vitro antibacterial potency (MIC) against drug-resistant Gram-positive pathogens |
|---|---|
| Target Compound Data | F6: 1–2 μg/mL (MIC) against MRSA, VISA, VRSA, VRE |
| Comparator Or Baseline | F3, F4, F5: active at 16 μg/mL against S. aureus; F9: inactive at 16 μg/mL; Ciprofloxacin: resistance developed in vitro; Fusidic acid: comparable in vivo efficacy |
| Quantified Difference | F6 MIC = 1–2 μg/mL vs. F9 inactive at 16 μg/mL; F6 is 16-fold more potent than F6-15 (press release). No resistance developed to F6 after serial passage, in contrast to ciprofloxacin. |
| Conditions | Broth microdilution assay; S. aureus strains including clinical MRSA, VISA, VRSA isolates; VRE strains (E. faecalis, E. faecium) |
Why This Matters
For procurement aimed at anti-MRSA screening libraries or mechanism-of-action studies, F6 uniquely combines single-digit μg/mL potency with a demonstrated lack of in vitro resistance development among tested N-(1,3,4-oxadiazol-2-yl)benzamides.
- [1] Opoku-Temeng C, Naclerio GA, Mohammad H, Dayal N, Abutaleb NS, Seleem MN, Sintim HO. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. European Journal of Medicinal Chemistry. 2018;155:797-805. View Source
- [2] Purdue University. New compound shown to be as effective as FDA-approved drugs against life-threatening infections; tests indicate it is less susceptible to resistance. Press Release, June 15, 2018. View Source
